molecular formula C17H25NO4S B2867454 1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885269-57-8

1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No. B2867454
M. Wt: 339.45
InChI Key: NFQLNZWUUMJXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 885269-57-8 . It has a molecular weight of 339.46 . The IUPAC name for this compound is 1-{[(4-tert-butylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25NO4S/c1-16(2,3)13-7-9-14(10-8-13)23(21,22)18-17(15(19)20)11-5-4-6-12-17/h7-10,18H,4-6,11-12H2,1-3H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them.

Scientific Research Applications

1. Specific Scientific Field The field is Organic Chemistry, specifically in the synthesis of N-heterocycles .

3. Methods of Application or Experimental Procedures The tert-butanesulfinamide condenses directly with a large class of aldehydes and ketones to give the respective enantiopure N-tert-butanesulfinyl aldimines and ketimines that are stable electrophilic species for organometallic additions, cycloadditions, reduction reactions, Mannich-like reactions, etc. with good diastereoselectivities .

1. Asymmetric Synthesis of Cetirizine Tert-butanesulfinamide has been used as an auxiliary in an asymmetric synthesis of cetirizine, which is more potent than the racemic mixture of the drug. The synthesis starts from p-chlorobenzaldehyde and phenylmagnesium bromide .

2. Enantioselective Amine Synthesis Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines. These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles. A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary. This tert-butanesulfinyl group is also a protecting group. On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .

1. Synthesis of Chiral Amines Tert-butanesulfinamide is used in the synthesis of chiral amines . Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines. These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles. A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary. This tert-butanesulfinyl group is also a protecting group. On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .

2. Asymmetric Synthesis of Cetirizine Tert-butanesulfinamide has been used as an auxiliary in an asymmetric synthesis of cetirizine, which is more potent than the racemic mixture of the drug. The synthesis starts from p-chlorobenzaldehyde and phenylmagnesium bromide .

properties

IUPAC Name

1-[(4-tert-butylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-16(2,3)13-7-9-14(10-8-13)23(21,22)18-17(15(19)20)11-5-4-6-12-17/h7-10,18H,4-6,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQLNZWUUMJXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(Tert-butyl)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.